molecular formula C16H17NO3S B5856528 2-methoxy-N-(2-methoxyphenyl)-4-(methylsulfanyl)benzamide

2-methoxy-N-(2-methoxyphenyl)-4-(methylsulfanyl)benzamide

Cat. No.: B5856528
M. Wt: 303.4 g/mol
InChI Key: SFIRAAHNNUNWHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-(2-methoxyphenyl)-4-(methylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of methoxy groups, a methylsulfanyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-methoxyphenyl)-4-(methylsulfanyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzoic acid, 2-methoxyaniline, and 4-(methylsulfanyl)benzoyl chloride.

    Formation of Benzamide Core: The benzamide core is formed by reacting 2-methoxybenzoic acid with 4-(methylsulfanyl)benzoyl chloride in the presence of a coupling agent like thionyl chloride or oxalyl chloride.

    Methoxylation: The methoxy groups are introduced through a methylation reaction using reagents such as dimethyl sulfate or methyl iodide.

    Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions, typically involving a base like triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity, such as precise temperature control and efficient mixing.

    Purification Techniques: Implementing purification techniques like recrystallization, chromatography, or distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-methoxyphenyl)-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions, such as using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzamide derivatives.

    Substitution: Formation of substituted benzamide derivatives with different functional groups.

Scientific Research Applications

2-methoxy-N-(2-methoxyphenyl)-4-(methylsulfanyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-methoxyphenyl)-4-(methylsulfanyl)benzamide involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Interacting with specific enzymes or receptors in biological systems, leading to modulation of their activity.

    Pathway Modulation: Influencing cellular pathways, such as signaling cascades or metabolic processes, to achieve desired effects.

    Molecular Interactions: Engaging in molecular interactions with other biomolecules, such as proteins or nucleic acids, to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-N-(2-methoxyphenyl)benzamide: Lacks the methylsulfanyl group, which may result in different chemical and biological properties.

    4-(methylsulfanyl)benzamide: Lacks the methoxy groups, which may affect its reactivity and applications.

    2-methoxy-N-(4-methylsulfanyl)phenylbenzamide: Similar structure but with different positioning of functional groups, leading to variations in properties.

Uniqueness

2-methoxy-N-(2-methoxyphenyl)-4-(methylsulfanyl)benzamide is unique due to the combination of methoxy and methylsulfanyl groups on the benzamide core. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.

Properties

IUPAC Name

2-methoxy-N-(2-methoxyphenyl)-4-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-19-14-7-5-4-6-13(14)17-16(18)12-9-8-11(21-3)10-15(12)20-2/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIRAAHNNUNWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.